2,4-Diiodo-6-(methylsulfonyl)phenyl propionate
Overview
Description
2,4-Diiodo-6-(methylsulfonyl)phenyl propionate is a useful research compound. Its molecular formula is C10H10I2O4S and its molecular weight is 480.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the metabolism of drugs like LY451395, a compound related to 2,4-Diiodo-6-(methylsulfonyl)phenyl propionate. This process involves using microbial systems, such as Actinoplanes missouriensis, to produce mammalian metabolites of drugs for structural characterization, enhancing the understanding of drug metabolism and aiding in clinical investigations (Zmijewski et al., 2006).
Synthesis of Nonlinear Optical Materials
Compounds with methylsulfonyl and phenylsulfonyl groups, akin to this compound, have been synthesized for applications in nonlinear optical (NLO) materials. These materials exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for NLO applications (Chou et al., 1996).
Development of Anti-inflammatory and Antitumor Agents
Research into 4-(aryloyl)phenyl methyl sulfones, structurally related to this compound, has demonstrated their potential as cyclooxygenase inhibitors. These compounds show promise in anti-inflammatory and antitumor applications, with some derivatives exhibiting strong activity against inflammation and human cell line proliferation (Harrak et al., 2010).
Enzymatic Resolution in Synthesis
Enzymatic resolution has been used to synthesize enantiomerically pure derivatives containing methylsulfonyl groups. This technique is crucial for producing precursors for pharmaceuticals like thiamphenicol and florfenicol, highlighting the importance of such chemical structures in drug synthesis (Kaptein et al., 1998).
Chemiluminescence in Analytical Chemistry
Chemiluminescence studies of compounds with disubstituted phenyl structures, similar to this compound, have shown potential for analytical applications. These studies demonstrate the role of electron-withdrawing groups in enhancing chemiluminescence, useful in assays for substances like hydrogen peroxide and choline (Nakazono et al., 2019).
Properties
IUPAC Name |
(2,4-diiodo-6-methylsulfonylphenyl) propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2O4S/c1-3-9(13)16-10-7(12)4-6(11)5-8(10)17(2,14)15/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXVJCKXTFOTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1I)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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